7-Bromobenzo[b]thiophene-3-carboxylic acid
Description
Historical Perspectives on Benzo[b]thiophene Chemistry
The study of benzo[b]thiophenes has a rich history, with early research focusing on their isolation from coal tar and the development of fundamental synthetic routes. Over the years, numerous methods for constructing the benzo[b]thiophene skeleton have been established, reflecting the compound's growing importance. ontosight.ai These synthetic strategies range from classical cyclization reactions of appropriately substituted benzene (B151609) derivatives to modern transition-metal-catalyzed processes. bldpharm.com Early methods often involved the oxidative cyclization of o-mercaptocinnamic acids or the acid-catalyzed cyclization of arylthiomethyl ketones. The continuous evolution of synthetic methodologies has made a diverse range of substituted benzo[b]thiophenes accessible for various scientific investigations. bldpharm.com
Structural Significance of the Benzo[b]thiophene Core in Organic Synthesis
The benzo[b]thiophene core is a planar, electron-rich aromatic system that serves as a privileged scaffold in organic synthesis, particularly in the fields of medicinal chemistry and materials science. bldpharm.comcymitquimica.com Its structural rigidity and ability to engage in various intermolecular interactions make it an attractive pharmacophore. aaronchem.com The sulfur atom in the thiophene (B33073) ring can participate in hydrogen bonding and coordination to biological targets, enhancing binding affinity with enzymes and receptors. bldpharm.com
This scaffold is a key component in several pharmaceutical drugs, including the selective estrogen receptor modulator raloxifene (B1678788) and the leukotriene inhibitor zileuton. nih.gov Furthermore, its derivatives are utilized in the manufacturing of dyes, such as thioindigo, and as organic semiconductors, highlighting its utility in the development of organic photoelectric materials. nih.govontosight.ai The ability to functionalize both the benzene and thiophene rings allows for fine-tuning of the molecule's electronic and steric properties, making it a versatile intermediate for creating complex molecular architectures.
Positioning 7-Bromobenzo[b]thiophene-3-carboxylic acid within Heterocyclic Compound Research
This compound is a specific derivative within the vast family of heterocyclic compounds. Its structure is characterized by two key functional groups attached to the benzo[b]thiophene core: a bromine atom at the 7-position of the benzene ring and a carboxylic acid group at the 3-position of the thiophene ring.
While research on the broader class of benzo[b]thiophene-3-carboxylic acids is extensive, particularly in the context of developing anticancer agents, specific studies focusing on the 7-bromo isomer are notably scarce. nih.govnih.govproquest.com The compound primarily serves as a valuable chemical intermediate for further synthetic modifications. The carboxylic acid moiety is a versatile handle for forming amides, esters, and other derivatives, a common strategy in medicinal chemistry to generate libraries of compounds for biological screening. nih.govtandfonline.com For instance, studies on the related 5-bromobenzo[b]thiophene-3-carboxylic acid have shown its utility in synthesizing derivatives that target pathways involved in cancer cell proliferation. nih.govproquest.com
Table 1: Chemical Identity of this compound
| Identifier | Value |
| CAS Number | 19075-62-8 |
| Molecular Formula | C₉H₅BrO₂S |
| Molecular Weight | 257.10 g/mol |
| MDL Number | MFCD18451782 |
Research Gaps and Opportunities in this compound Studies
The most significant gap in the current body of scientific literature is the limited investigation into the synthesis, reactivity, and potential applications of this compound itself. While its isomeric counterpart, 7-Bromobenzo[b]thiophene-2-carboxylic acid, is more frequently documented, the 3-carboxylic acid isomer remains largely unexplored. cymitquimica.comchemicalbook.com
This lack of focused research presents several opportunities:
Development of Novel Synthetic Routes: Establishing efficient and scalable synthetic pathways to this compound would be a valuable contribution to synthetic organic chemistry.
Medicinal Chemistry Exploration: There is a clear opportunity to synthesize a library of derivatives (amides, esters, etc.) from the carboxylic acid handle and explore their biological activities. Given that other substituted benzo[b]thiophene-3-carboxylic acids have shown promise as anticancer agents, investigating the potential of 7-bromo derivatives in this area is a logical next step. nih.govontosight.ai The influence of the 7-bromo substituent on the structure-activity relationship (SAR) of these compounds could yield novel therapeutic leads.
Materials Science Applications: The bifunctional nature of the molecule, with its reactive bromine site and versatile carboxylic acid group, makes it an intriguing candidate for the synthesis of novel polymers and functional organic materials. The inherent properties of the benzo[b]thiophene core suggest potential for applications in organic electronics. cymitquimica.com
Spectroscopic and Physicochemical Characterization: A comprehensive characterization of the compound's properties, including detailed NMR, IR, and mass spectrometry data, as well as its solubility and stability, is currently lacking and would be essential for facilitating future research.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITREOVVQONLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265254 | |
| Record name | 7-Bromobenzo[b]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19075-62-8 | |
| Record name | 7-Bromobenzo[b]thiophene-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19075-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromobenzo[b]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1-benzothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 7 Bromobenzo B Thiophene 3 Carboxylic Acid
Retrosynthetic Analysis of 7-Bromobenzo[b]thiophene-3-carboxylic acid
Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis suggests two primary strategic approaches.
The first approach involves disconnecting the functional groups first. This would involve the removal of the carboxylic acid and the bromine atom, leading back to the parent benzo[b]thiophene scaffold. However, the direct functionalization of benzo[b]thiophene presents significant regioselectivity challenges. Electrophilic substitution on benzo[b]thiophene typically occurs at the 3-position, making the introduction of the bromine at the 7-position via direct bromination problematic.
A more viable strategy involves constructing the functionalized benzene (B151609) ring first and then forming the thiophene (B33073) ring. This approach offers better control over the regiochemistry. The key disconnections would be of the C-S and C-C bonds of the thiophene ring portion of the molecule. This leads back to a suitably substituted brominated benzene precursor, such as a 2,3-disubstituted bromo-benzene, which already contains the bromine atom at the correct position. This precursor would then be used to build the fused thiophene ring with the carboxylic acid or a precursor group at the 3-position.
Precursor Synthesis and Functionalization Strategies
The synthesis of the target compound relies on the initial construction of a benzo[b]thiophene intermediate, which is then selectively functionalized.
Synthesis of Benzo[b]thiophene Intermediates
The construction of the benzo[b]thiophene skeleton is a well-established area of organic synthesis with numerous methodologies. researchgate.net Many of these methods can be adapted to produce the specific 7-bromo substituted scaffold required.
One common approach involves the reaction of a substituted thiophenol with an alpha-halo-ketone or -aldehyde, followed by cyclization. To obtain the 7-bromo derivative, one would start with a 2-mercaptobromobenzene derivative.
Another powerful method is the palladium-catalyzed annulation of alkynes. organic-chemistry.org For instance, the reaction of a 2-bromo-3-iodotoluene with a terminal alkyne can be used to construct the benzo[b]thiophene ring. A particularly relevant strategy involves the intramolecular cyclization of 2-(methylthio)phenylacetylenes, which can be catalyzed by a Palladium Iodide/Potassium Iodide system to form the benzo[b]thiophene ring. acs.orgnih.gov This method provides a direct route to substituted benzo[b]thiophenes. acs.org
Regioselective Bromination of Benzo[b]thiophene Scaffolds
Achieving bromination specifically at the 7-position of the benzo[b]thiophene ring requires careful strategic planning due to the inherent reactivity of the heterocyclic system.
Direct electrophilic bromination of the parent benzo[b]thiophene is not a viable method for obtaining the 7-bromo isomer in high yield. Electrophilic attack preferentially occurs at the electron-rich thiophene ring, primarily at the C3 position, and if that is blocked, at the C2 position. Direct bromination of 3-substituted benzo[b]thiophenes has been reported to yield various bromo-derivatives, but selective bromination at C7 is not typically observed. researchgate.net For example, the bromination of benzo[b]thiophene-2-carboxylic acid with bromine in acetic acid results in the formation of 3-bromobenzo[b]thiophene-2-carboxylic acid. chemicalbook.com
Given the challenges of direct bromination, indirect methods are the preferred strategy for synthesizing the 7-bromo isomer. The most effective approach is to begin with a starting material that already contains a bromine atom at the desired position on the benzene ring. This involves building the benzo[b]thiophene scaffold from a pre-brominated benzene derivative.
For example, a synthetic route could start from 2,3-dibromotoluene. This starting material can be elaborated to introduce the necessary components for the thiophene ring formation, ensuring the bromine remains at the position that will become C7 of the final benzo[b]thiophene product. Ortho-lithiation strategies can also be employed to introduce substituents at specific positions on the benzene ring prior to the formation of the thiophene ring, allowing for the regioselective placement of the bromine atom. researchgate.net
Introduction of the Carboxylic Acid Moiety at the 3-Position
Several reliable methods exist for introducing a carboxylic acid group at the 3-position of the benzo[b]thiophene ring. nih.gov
One of the most common methods is through lithiation followed by carboxylation . A 7-bromobenzo[b]thiophene (B74336) intermediate can be selectively deprotonated at the 3-position using a strong base like n-butyllithium, as the C3 proton is the most acidic on the thiophene ring. The resulting lithiated species can then be quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired carboxylic acid.
Another approach is the oxidation of a 3-substituted precursor . For instance, a 3-methyl-7-bromobenzo[b]thiophene can be oxidized to the corresponding carboxylic acid. Alternatively, a Vilsmeier-Haack reaction can introduce a formyl group (-CHO) at the 3-position, which can then be oxidized to the carboxylic acid.
Palladium-catalyzed carbonylation reactions also provide a direct route. acs.org Starting from a 3-halo-7-bromobenzo[b]thiophene, a palladium catalyst can be used to introduce a carbonyl group using carbon monoxide, often yielding an ester which can then be hydrolyzed to the final carboxylic acid. nih.gov This method is advantageous as it uses readily available starting materials and often proceeds with high efficiency. acs.org
Carboxylation Reactions from Precursor Compounds
One of the most direct methods for introducing a carboxylic acid group onto an aromatic or heteroaromatic ring is through a carboxylation reaction. This typically involves the formation of an organometallic intermediate from the corresponding bromo- or iodo-substituted precursor, which is then quenched with carbon dioxide.
For the synthesis of benzo[b]thiophene carboxylic acids, this process would start with a suitable precursor, such as 7-bromobenzo[b]thiophene. The synthesis involves a metal-halogen exchange to create a nucleophilic species (e.g., an organolithium or Grignard reagent) at the desired position, followed by reaction with an electrophilic carbon source like dry ice (solid CO₂).
Key Steps:
Formation of Organometallic Intermediate: The precursor, a halogenated benzo[b]thiophene, is reacted with a strong base or metal, such as n-butyllithium or magnesium, to form the corresponding organometallic reagent.
Carboxylation: The highly reactive intermediate is then exposed to carbon dioxide. The nucleophilic carbon of the organometallic compound attacks the electrophilic carbon of CO₂.
Acidic Work-up: The resulting carboxylate salt is protonated during an acidic work-up to yield the final carboxylic acid product.
While this method is a staple in organic synthesis, its application to the benzo[b]thiophene system requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity, especially when multiple reactive sites are present on the ring system.
Oxidation of Aldehyde Precursors
An alternative and common route to carboxylic acids is the oxidation of a corresponding aldehyde. For the target molecule, this would involve the synthesis of 7-bromobenzo[b]thiophene-3-carbaldehyde as a key intermediate. This aldehyde can then be oxidized to the desired carboxylic acid using a variety of standard oxidizing agents.
Common oxidizing agents for this transformation include:
Potassium permanganate (B83412) (KMnO₄)
Jones reagent (CrO₃ in sulfuric acid and acetone)
Tollens' reagent ([Ag(NH₃)₂]⁺)
Potassium dichromate (K₂Cr₂O₇)
The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. The reaction is typically robust and high-yielding. For instance, the synthesis of 3-bromobenzo[b]thiophene-2-carboxylic acid has been achieved through the bromination of benzo[b]thiophene-2-carboxylic acid, demonstrating the stability of the carboxylic acid group to certain reaction conditions. chemicalbook.com
Advanced Synthetic Protocols and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign processes. For benzo[b]thiophene derivatives, several advanced protocols have been established.
Microwave-Assisted Synthesis for Benzo[b]thiophene Derivatives
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. researchgate.net By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. manipal.edu This technique has been successfully applied to the synthesis of various benzo[b]thiophene scaffolds. For example, the rapid synthesis of 3-aminobenzo[b]thiophenes has been achieved by irradiating 2-halobenzonitriles and methyl thioglycolate with microwaves. rsc.org Similarly, the synthesis of benzo[b]thiophene-chalcones has been expedited using microwave heating. nih.gov These examples highlight the potential of microwave technology to improve the efficiency of synthesizing precursors for this compound.
Palladium-Catalyzed Coupling Reactions in Synthesis of Analogues
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-heteroatom bonds, providing versatile pathways to complex substituted benzo[b]thiophenes. benthamscience.com These reactions are crucial for synthesizing analogues and functionalized derivatives.
Several types of palladium-catalyzed reactions are relevant:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. It has been used for the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids. nih.govacs.org
Stille Coupling: This involves the coupling of an organotin compound with an organic halide.
Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene. A Pd(II)-catalyzed oxidative Heck reaction of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates has been reported. acs.org
Direct C-H Arylation: More advanced methods involve the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. thieme-connect.com
These coupling strategies allow for the introduction of a wide range of substituents onto the benzo[b]thiophene core, enabling the synthesis of a diverse library of analogues for various applications. nih.gov
| Reaction Type | Catalyst System | Substrates | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Cu(OAc)₂ | Benzo[b]thiophene 1,1-dioxide and Phenylboronic acid | nih.gov |
| Oxidative Heck Reaction | Pd(OAc)₂ / AgOAc | Benzo[b]thiophene 1,1-dioxide and Styrene | acs.org |
| Sonogashira Coupling | Palladium Catalyst | Terminal acetylenes and o-Iodothioanisole | nih.gov |
| Direct C-H Arylation | Pd(II) Catalyst | Benzo[b]thiophene 1,1-dioxides and Arylboronic acids | acs.org |
One-Pot Synthetic Approaches for Benzo[b]thiophene Systems
One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net Several one-pot procedures have been developed for the synthesis of the benzo[b]thiophene core. One such method involves the reaction of arynes with alkynyl sulfides to afford a wide range of 3-substituted benzothiophenes in a single step. rsc.org Another approach utilizes a copper-catalyzed S-arylation/annulation sequence to create functionalized benzo[b]thiophenes. researchgate.net These methods provide rapid access to the core heterocyclic system, which can then be further functionalized to produce target molecules like this compound.
Purification and Isolation Techniques in the Synthesis of this compound
The final step in any synthesis is the purification and isolation of the target compound in high purity. For this compound, standard techniques are employed.
Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. For a similar compound, 3-bromobenzo[b]thiophene-2-carboxylic acid, recrystallization from hot acetone (B3395972) was used to obtain a colorless solid. chemicalbook.com
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer is then acidified, causing the pure carboxylic acid to precipitate, which can be collected by filtration.
Column Chromatography: If recrystallization or extraction is insufficient, silica (B1680970) gel column chromatography can be used. A suitable solvent system (eluent) is chosen to separate the desired product from byproducts and unreacted starting materials based on their differential adsorption to the stationary phase. This technique was used to purify various benzo[b]thiophene-3-carboxylate esters. nih.gov
The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.
Chemical Reactivity and Transformation Pathways of 7 Bromobenzo B Thiophene 3 Carboxylic Acid
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid moiety is a primary site for functionalization, undergoing typical reactions such as esterification and amidation. Its acidic nature also governs its behavior in acid-base equilibria.
7-Bromobenzo[b]thiophene-3-carboxylic acid can be converted to its corresponding esters through various established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.com This equilibrium-driven process is typically pushed towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
Common conditions for Fischer esterification include:
Reactants : Carboxylic acid and an excess of alcohol (e.g., methanol, ethanol).
Catalyst : A strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), or an organic acid like p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
Temperature : Typically refluxing temperature of the alcohol.
Alternative methods that avoid the use of strong acids and high temperatures include reactions with coupling reagents. Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can facilitate ester formation at room temperature in the presence of organic bases. organic-chemistry.org
The resulting esters, such as methyl 7-bromobenzo[b]thiophene-3-carboxylate, are important intermediates. The ester group is less acidic and can be more soluble in organic solvents than the parent carboxylic acid, which can be advantageous in subsequent reactions, particularly metal-catalyzed cross-couplings where the free acid might interfere with the catalyst. reddit.com For instance, several dialkylaminoethyl benzo[b]thiophene-3-carboxylates have been synthesized for pharmacological testing, highlighting the application of these esterification reactions in medicinal chemistry. nih.gov
The carboxylic acid group of this compound readily undergoes amidation to form carboxamides. This transformation is fundamental in medicinal chemistry, as the amide bond is a key feature of many biologically active molecules. The direct reaction of the carboxylic acid with an amine is generally inefficient and requires activation of the carboxyl group.
Standard activation methods involve the use of coupling reagents. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine. A wide array of such reagents is available, allowing the reaction to proceed under mild conditions with high yields.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Name | Abbreviation | Typical Co-reagent/Base |
|---|---|---|
| Dicyclohexylcarbodiimide (B1669883) | DCC | 4-Dimethylaminopyridine (DMAP) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Hydroxybenzotriazole (HOBt) |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Diisopropylethylamine (DIPEA) |
Research on the unsubstituted benzo[b]thiophene-3-carboxylic acid scaffold demonstrates the successful synthesis of various amides using these techniques. For example, a series of N-substituted amides were prepared as potential anticancer agents, showcasing the robustness of this reaction. nih.gov
Table 2: Examples of Synthesized Benzo[b]thiophene-3-carboxamides
| Amine Reactant | Product | Yield |
|---|---|---|
| Benzo[d] chemicalbook.comorganic-chemistry.orgdioxol-5-amine | N-(benzo[d] chemicalbook.comorganic-chemistry.orgdioxol-5-yl)benzo[b]thiophene-3-carboxamide | 81% |
| 3,4-Dimethoxyphenethylamine | N-(3,4-dimethoxyphenethyl)benzo[b]thiophene-3-carboxamide | 97% |
| 3,4-Diethoxyaniline | N-(3,4-diethoxyphenyl)benzo[b]thiophene-3-carboxamide | 44% |
(Data sourced from a study on the unsubstituted benzo[b]thiophene-3-carboxylic acid.) nih.gov
As a carboxylic acid, this compound is a Brønsted-Lowry acid, capable of donating a proton from its hydroxyl group. In an aqueous solution, it establishes an equilibrium with its conjugate base, the 7-bromobenzo[b]thiophene-3-carboxylate anion.
This increased acidity can be attributed to two main factors:
Inductive Effect : The bromine atom is an electron-withdrawing group, which pulls electron density away from the carboxylate group, stabilizing the conjugate base and thus increasing the acidity.
Resonance and Aromaticity : The benzo[b]thiophene ring system is electron-withdrawing compared to a simple phenyl ring. It delocalizes the negative charge of the carboxylate conjugate base, further enhancing its stability.
The proton transfer from the carboxylic acid to a base is a fundamental step in many of its reactions, including the formation of the carboxylate salt, which is often more water-soluble than the neutral acid.
Reactivity at the Bromine Substituent
The bromine atom attached to the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. Direct nucleophilic substitution at this position is less common.
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (in this case, bromide) on an aromatic ring by a nucleophile. For SNAr to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. nih.gov These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.
In this compound, the carboxylic acid group is electron-withdrawing. However, its activating effect on the 7-position is limited due to the distance and lack of direct ortho/para relationship. The thiophene (B33073) ring itself is known to be more reactive towards SNAr than a corresponding benzene (B151609) ring, but significant activation is still generally required. uoanbar.edu.iqresearchgate.net Therefore, direct SNAr reactions on this compound are expected to be challenging and would likely require harsh reaction conditions (high temperatures and pressures) or specialized catalytic systems.
The most significant and widely applied reactions involving the bromine substituent are palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily activated by a palladium(0) catalyst, initiating a catalytic cycle that allows for the formation of new bonds. This has become a cornerstone of modern organic synthesis. mdpi.com
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. mdpi.com It is a highly versatile method for forming new carbon-carbon bonds. Bromo-thiophenes are known to be effective substrates for Suzuki couplings. unimib.it The presence of the carboxylic acid can sometimes complicate the reaction by coordinating to the catalyst, but specialized ligands and conditions have been developed to successfully couple aryl halides containing acidic functional groups. reddit.comrsc.org
Heck-Mizoroki Reaction : This reaction forms a carbon-carbon bond between the aryl bromide and an alkene. organic-chemistry.org The process is catalyzed by a palladium complex and requires a base. The reaction is tolerant of many functional groups, including carboxylic acids, making it a viable pathway for the alkenylation of the 7-position of the molecule. organic-chemistry.org
Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, using a dual catalyst system of palladium and copper(I). organic-chemistry.org It is a powerful method for synthesizing aryl alkynes. The reaction conditions are generally tolerant of various functional groups, and protocols have been developed for the direct coupling of aryl bromides with propiolic acid, demonstrating compatibility with the carboxylic acid moiety. researchgate.net
Table 3: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Aryl-Aryl, Aryl-Vinyl | Pd(PPh₃)₄, Pd(dppf)Cl₂ + Base (e.g., Na₂CO₃, K₃PO₄) |
| Heck-Mizoroki | Alkene | Aryl-Vinyl | Pd(OAc)₂, Pd(PPh₃)₄ + Base (e.g., Et₃N) |
These cross-coupling reactions represent the most effective and versatile strategy for the chemical transformation of the 7-bromo position, allowing for the synthesis of a vast array of complex derivatives.
Metal-Catalyzed Cross-Coupling Reactions
Electrophilic Aromatic Substitution on the Benzo[b]thiophene Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org For the benzo[b]thiophene system, electrophilic attack generally prefers the electron-rich thiophene ring, with a notable preference for the C3 position. chemicalbook.com However, in this compound, the C3 position is occupied by a deactivating, electron-withdrawing carboxylic acid group. This group significantly reduces the nucleophilicity of the thiophene ring, making electrophilic attack on this ring less favorable.
Consequently, electrophilic substitution is more likely to occur on the benzene portion of the molecule. The regiochemical outcome is determined by the combined directing effects of the 7-bromo and 3-carboxylic acid groups. The bromine atom is a deactivating but ortho, para-director, while the carboxylic acid group is a strong deactivating, meta-director relative to its position on the thiophene ring. The interplay of these electronic effects, along with steric considerations, governs the position of substitution.
Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro (-NO₂) group onto an aromatic ring, typically using a mixture of nitric acid and sulfuric acid which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com In the case of this compound, the strong deactivation of the entire ring system by both the bromo and carboxyl groups necessitates harsh reaction conditions.
Based on studies of related substituted benzo[b]thiophenes, substitution is expected to occur on the benzene ring. rsc.orgrsc.org The directing effects are as follows:
The 7-bromo group directs incoming electrophiles to its ortho positions (C6) and para position (C4).
The 3-carboxylic acid group deactivates the entire molecule but its influence on the benzene ring would favor substitution that avoids placing positive charge adjacent to the electron-withdrawing thiophene moiety.
Considering these factors, nitration would likely yield a mixture of isomers, with substitution favored at the C4 and C6 positions. The formation of the σ-complex intermediate is the rate-determining step, and the stability of this intermediate dictates the preferred substitution pattern. nih.gov
| C6 | ortho-directing (activating) | Electronically distant | Favorable, but may have steric hindrance |
Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group. The electrophile is typically sulfur trioxide (SO₃), which can be generated from fuming sulfuric acid. The mechanism follows the general pathway for electrophilic aromatic substitution:
Generation of Electrophile: SO₃ is generated in situ.
Electrophilic Attack: The aromatic π-system attacks the SO₃ electrophile to form a resonance-stabilized carbocation intermediate (σ-complex).
Deprotonation: A base (such as HSO₄⁻) removes a proton from the carbon bearing the new -SO₃H group, restoring the aromaticity of the ring.
For this compound, as with nitration, the reaction is expected to occur on the deactivated benzene ring. The regioselectivity will again be governed by the directing effects of the existing substituents, likely leading to substitution at the C4 or C6 positions. Milder sulfonating agents, such as chlorosulfonic acid, may also be employed to control the reaction. researchgate.net
Oxidation and Reduction Chemistry of the Thiophene Ring System
The sulfur atom in the thiophene ring of benzo[b]thiophene is susceptible to oxidation. This allows for the synthesis of derivatives with the sulfur atom in higher oxidation states, namely sulfoxides and sulfones, which can significantly alter the electronic and biological properties of the molecule.
The oxidation of the sulfide (B99878) in the thiophene ring can proceed in two stages. A single oxidation converts the sulfide to a sulfoxide (B87167) (S=O), and a subsequent oxidation yields the corresponding sulfone (SO₂). The extent of oxidation can be controlled by the choice of oxidizing agent and the reaction stoichiometry. jchemrev.com
Formation of Sulfoxides: Milder oxidizing agents or the use of one equivalent of a stronger oxidant can selectively produce the sulfoxide. Reagents like sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of hydrogen peroxide are often used for this purpose.
Formation of Sulfones: Stronger oxidizing agents or an excess of the oxidant will typically lead to the formation of the sulfone. Common reagents for this transformation include excess hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). organic-chemistry.org
The resulting benzo[b]thiophene-3-carboxylic acid 1,1-dioxides (sulfones) are of particular interest in medicinal chemistry, as the sulfone group can act as a hydrogen bond acceptor and alter the molecule's conformation and electronic profile. nih.gov
Table 4: Common Reagents for Sulfide Oxidation
| Reagent | Typical Product | Conditions |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) (1 equiv.) | Sulfoxide | Room temperature |
| Hydrogen Peroxide (H₂O₂) (excess) | Sulfone | Acetic acid, elevated temperature |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide (1 equiv.) or Sulfone (>2 equiv.) | CH₂Cl₂, 0°C to room temperature |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | Methanol/Water, room temperature |
Reduction of the Benzo[b]thiophene Nucleus
The reduction of the benzo[b]thiophene nucleus in this compound can proceed through several pathways, primarily involving catalytic hydrogenation. This process typically targets the thiophene ring, leading to the formation of 2,3-dihydrobenzo[b]thiophene (B1596441) derivatives. However, the conditions can be tailored to achieve further reduction of the benzene ring, resulting in the fully saturated 4,5,6,7-tetrahydrobenzo[b]thiophene structure.
Catalytic Hydrogenation
Catalytic hydrogenation is a versatile method for the reduction of the benzo[b]thiophene core. The choice of catalyst and reaction parameters plays a crucial role in determining the extent and selectivity of the reduction.
Partial Reduction to 2,3-Dihydrobenzo[b]thiophene Derivatives:
The selective hydrogenation of the thiophene ring in benzo[b]thiophenes can be achieved using various catalysts. For the parent benzo[b]thiophene, palladium sulfide has been shown to be an effective catalyst for its conversion to 2,3-dihydrobenzo[b]thiophene. researchgate.net This transformation occurs under hydrogen pressure and elevated temperatures. While specific studies on this compound are limited, it is anticipated that similar conditions would lead to the corresponding 7-bromo-2,3-dihydrobenzo[b]thiophene-3-carboxylic acid. The presence of the electron-withdrawing carboxylic acid group and the bromo substituent may influence the reaction rate and catalyst activity.
Complete Reduction to 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives:
Achieving complete saturation of the benzo[b]thiophene nucleus to yield 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives often requires more forcing conditions or more active catalysts. While direct reduction of this compound to its tetrahydro derivative is not extensively documented, the synthesis of various substituted 4,5,6,7-tetrahydrobenzo[b]thiophenes is well-established through other synthetic routes. These methods provide access to a class of compounds with recognized therapeutic potential.
| Starting Material | Potential Reducing Agent/Catalyst | Potential Product |
| This compound | H₂/Palladium Sulfide | 7-Bromo-2,3-dihydrobenzo[b]thiophene-3-carboxylic acid |
| This compound | H₂/More Active Catalyst (e.g., Rhodium) | 7-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid |
Influence of Substituents:
The 7-bromo and 3-carboxylic acid groups are expected to influence the reduction process. The electron-withdrawing nature of the carboxylic acid can deactivate the aromatic system, potentially making the reduction of the benzene ring more challenging. Conversely, the bromo substituent could be susceptible to hydrogenolysis (cleavage of the C-Br bond) under certain catalytic hydrogenation conditions, leading to debrominated products. The choice of catalyst and careful control of reaction conditions would be critical to achieve the desired selective reduction of the nucleus while preserving the functional groups.
Further research into the specific reduction pathways of this compound is necessary to fully elucidate its chemical transformations and to harness the synthetic potential of its reduced derivatives.
Derivatization Strategies and Synthesis of Analogues of 7 Bromobenzo B Thiophene 3 Carboxylic Acid
Structure-Activity Relationship (SAR) Studies in Related Benzo[b]thiophene Analogues
Structure-Activity Relationship (SAR) studies on benzo[b]thiophene analogues have provided valuable insights into how chemical modifications influence their biological activities. Although SAR data specific to 7-bromobenzo[b]thiophene-3-carboxylic acid is limited, general trends observed for the broader class of benzo[b]thiophenes can inform derivatization strategies.
Key findings from various studies indicate that the substitution pattern on both the benzene (B151609) and thiophene (B33073) rings plays a critical role in determining the compound's biological profile, which includes antimicrobial, anticancer, and anti-inflammatory activities. For instance, substitutions at the C2, C3, C5, and C6 positions have been explored to optimize activity. In the development of histone deacetylase (HDAC) inhibitors, it was found that substitution at the C6-position of the benzo[b]thiophene core with a three-atom spacer resulted in optimal HDAC1 inhibition. For anti-tubulin agents, a 3-aroyl-2-arylbenzo[b]thiophene skeleton was identified as a potent inhibitor of tubulin polymerization. wikipedia.org
Furthermore, the nature of the substituent at the 3-position is crucial. The conversion of the carboxylic acid at C3 to carboxamides has been shown to enhance the anti-proliferative activity of certain benzo[b]thiophene 1,1-dioxide derivatives. researchgate.net The specific placement of halogen atoms also significantly impacts bioactivity; in a series of benzo[b]thiophene-2-acylhydrazones, a chloro substituent at the 6-position was found to be significantly more active against multidrug-resistant Staphylococcus aureus than its non-halogenated counterpart.
Table 1: Summary of Structure-Activity Relationship (SAR) Findings in Benzo[b]thiophene Analogues
| Position of Substitution | Type of Substituent/Modification | Resulting Biological Activity Influence |
|---|---|---|
| C2-Position | Amino group and 3-(3,4,5-trimethoxybenzoyl) group | Potent tubulin polymerization inhibition. |
| C3-Position | Carboxamide group | Enhanced anti-proliferative activity in certain derivatives. researchgate.net |
| C6-Position | Methyl group or three-atom spacer | Optimal HDAC1 inhibition and antiproliferative activity. |
| C6-Position | Chloro group | Increased antibacterial activity against MRSA. |
Synthesis of Halogenated Benzo[b]thiophene-3-carboxylic Acid Isomers
The synthesis of halogenated isomers of benzo[b]thiophene-3-carboxylic acid allows for the exploration of how the halogen's position on the benzene ring affects the molecule's properties. Various synthetic routes have been developed to achieve regioselective halogenation.
For instance, the synthesis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate can be achieved starting from 5-bromobenzo[b]thiophene-3-carboxylic acid through esterification using reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-Dimethylaminopyridine (DMAP) in the presence of ethanol. rsc.orgchemrxiv.org Similarly, the 6-bromo isomer, 6-bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester, is also a known compound accessible through targeted synthetic pathways. acs.org
A general and efficient method for producing 3-halobenzo[b]thiophenes involves the electrophilic cyclization of 2-alkynyl thioanisoles. This method uses sodium halides as the halogen source in conjunction with copper(II) sulfate (B86663) in ethanol, providing high yields of the desired 3-halo substituted products. rsc.org Another approach involves the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization using reagents like iodine (I2) or N-bromosuccinimide (NBS) to introduce the halogen at the 3-position. chemicalbook.com
Preparation of Alkyl and Aryl Esters of this compound
Esterification of the carboxylic acid group at the C3 position is a common derivatization strategy to modify the polarity, solubility, and bioavailability of the parent compound. Both alkyl and aryl esters can be prepared through several established methods.
A standard laboratory procedure involves the activation of the carboxylic acid with a coupling agent, followed by reaction with the desired alcohol. For example, this compound can be reacted with an alcohol (e.g., ethanol, propanol) in the presence of coupling agents like EDCI and a catalyst such as DMAP in a suitable solvent like dichloromethane (B109758) (DCM). rsc.org
Another powerful method is the palladium iodide-catalyzed oxidative cyclization–alkoxycarbonylation of 2-(methylthio)phenylacetylenes. This sequence allows for the synthesis of various methyl, ethyl, and propyl benzo[b]thiophene-3-carboxylates under aerobic conditions, demonstrating a versatile route to these esters. researchgate.net The synthesis of aryl esters can be achieved by activating the carboxylic acid with phosphonitrilic chloride (PNT) and N-methyl morpholine (B109124) (NMM), followed by reaction with a substituted or unsubstituted phenol.
Table 2: Representative Examples of Synthesized Benzo[b]thiophene-3-carboxylic Acid Esters
| Compound Name | Starting Material | Reagents/Catalyst | Yield |
|---|---|---|---|
| Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | methyl(2-(phenylethynyl)phenyl)sulfane | PdI2/KI, CO/air | 80% researchgate.net |
| Ethyl 5-bromobenzo[b]thiophene-3-carboxylate | 5-bromobenzo[b]thiophene-3-carboxylic acid | EDCI, DMAP, Ethanol | - |
| Methyl 2-(p-Tolyl)benzo[b]thiophene-3-carboxylate | methyl(2-(p-tolylethynyl)phenyl)sulfane | PdI2/KI, CO/air | 76% researchgate.net |
| Methyl 2-(4-Bromophenyl)benzo[b]thiophene-3-carboxylate | (2-((4-bromophenyl)ethynyl)phenyl)(methyl)sulfane | PdI2/KI, CO/air | 83% researchgate.net |
Synthesis of Amide Derivatives of this compound
The conversion of the carboxylic acid moiety to an amide is a key transformation for generating analogues with diverse biological activities and improved metabolic stability. The synthesis of amide derivatives typically involves the reaction of the carboxylic acid with a primary or secondary amine.
This transformation is commonly facilitated by peptide coupling agents that activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or EDCI, often used with an additive like DMAP or 1-hydroxybenzotriazole (B26582) (HOBt), are effective for this purpose. The general procedure involves stirring the this compound with the coupling agents and the desired amine in an anhydrous solvent until the reaction is complete. rsc.org This method is versatile and allows for the introduction of a wide array of alkyl, aryl, and heterocyclic amines.
For example, studies on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives showed that a variety of amides could be synthesized by reacting the parent carboxylic acid with different amines using EDCI and DMAP in DCM. rsc.org This approach has been used to generate libraries of compounds for screening biological activity, highlighting its importance in drug discovery. researchgate.net
Ring Modification and Annulation Strategies
Beyond substitution on the existing scaffold, more complex derivatization strategies involve modifying the heterocyclic core itself through ring expansion or fusion with other ring systems.
Expansion of the five-membered thiophene ring in the benzo[b]thiophene system to a six-membered sulfur-containing ring (a thianaphthalene derivative) represents a significant structural modification. While less common than other derivatizations, ring expansion reactions of thiophenes are known.
Recent research has shown that low-valent main group reagents can achieve this transformation. For example, an aluminium(I) complex has been reported to react with benzo[b]thiophene, resulting in carbon–sulfur bond activation and insertion of the aluminum fragment into the ring system, leading to ring-expansion. Although this specific method involves an organometallic product, it demonstrates the feasibility of cleaving the C-S bond to expand the thiophene ring. Such strategies could potentially be adapted to generate novel six-membered heterocyclic cores fused to the benzene ring.
Annulation, or the fusion of a new ring onto the benzo[b]thiophene scaffold, is a powerful strategy to create complex, polycyclic heterocyclic systems. These reactions often target the reactive C2-C3 bond of the thiophene ring.
Domino reactions are a particularly effective approach for constructing fused systems. For example, catalyst-controlled domino reactions of azadienes with modified benzo[b]thiophenes can lead to diverse fused derivatives. Another strategy involves the intramolecular C-H functionalization and arylthiolation of specifically designed precursors, which can be used to synthesize not only substituted benzo[b]thiophenes but also thieno-fused systems like thieno[2,3-b]indoles and thieno[2,3-b]pyridines. Furthermore, iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes has been developed as an efficient method for preparing fused systems like naphtho[2,1-b:3,4-b′]dithiophenes and benzo[1,2-b:3,4-b′:6,5-b′′]trithiophenes. These methods provide access to a wide range of novel, structurally complex analogues based on the benzo[b]thiophene core.
Spectroscopic and Structural Characterization of 7 Bromobenzo B Thiophene 3 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule. For 7-Bromobenzo[b]thiophene-3-carboxylic acid and its derivatives, ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure, while two-dimensional techniques can offer deeper insights into the connectivity of the atomic framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of aromatic compounds like this compound, the chemical shifts of the aromatic protons are particularly informative. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 12 ppm. libretexts.org The protons on the benzo[b]thiophene ring system will exhibit characteristic chemical shifts and coupling patterns based on their position relative to the bromine, sulfur, and carboxylic acid substituents.
For a definitive analysis, a detailed examination of the ¹H NMR spectrum of this compound would be required. However, based on general principles, one would expect the aromatic protons to resonate in the region of 7.0-8.5 ppm. The specific splitting patterns (e.g., doublets, triplets, or multiplets) would arise from the coupling between adjacent protons, providing valuable information about their relative positions on the aromatic rings.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H2 | 8.2 - 8.4 | Singlet |
| H4 | 7.8 - 8.0 | Doublet |
| H5 | 7.3 - 7.5 | Triplet |
| H6 | 7.6 - 7.8 | Doublet |
| COOH | 10.0 - 12.0 | Broad Singlet |
| Note: These are predicted values and may vary based on the solvent and experimental conditions. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region, typically between 160 and 180 ppm. libretexts.org The aromatic and thiophene (B33073) ring carbons will appear in the range of approximately 110-140 ppm. The carbon atom attached to the bromine (C7) will be influenced by the halogen's electronegativity, affecting its chemical shift.
A detailed analysis of the ¹³C NMR spectrum is essential for the complete assignment of all carbon signals. Spectroscopic data for various derivatives of benzo[b]thiophene-3-carboxylic acid, such as amides and esters, show characteristic shifts for the carbon atoms of the benzo[b]thiophene core. nih.gov
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 | 130 - 135 |
| C3 | 135 - 140 |
| C3a | 138 - 142 |
| C4 | 125 - 128 |
| C5 | 128 - 131 |
| C6 | 124 - 127 |
| C7 | 115 - 120 |
| C7a | 139 - 143 |
| COOH | 165 - 175 |
| Note: These are predicted values and may vary based on the solvent and experimental conditions. |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like carboxylic acids. In ESI-MS, the sample is introduced as a solution, and a fine spray of charged droplets is created. As the solvent evaporates, charged molecular ions are produced. For this compound, ESI-MS would typically be run in negative ion mode, where it would detect the deprotonated molecule [M-H]⁻. The resulting mass spectrum would show a prominent peak corresponding to the molecular weight of the compound minus the mass of a proton. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₉H₅BrO₂S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. For instance, the ESI-HRMS data for various derivatives of benzo[b]thiophene-3-carboxylic acid have been used to confirm their elemental compositions with high accuracy. nih.gov This high level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Interactive Data Table: Predicted HRMS Data for this compound (C₉H₅BrO₂S)
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M-H]⁻ | 254.9120 | 256.9099 |
| [M+H]⁺ | 256.9276 | 258.9255 |
| [M+Na]⁺ | 278.9095 | 280.9074 |
| Note: These values are calculated based on the exact masses of the isotopes. |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the key absorptions are associated with the carboxylic acid group and the substituted benzothiophene (B83047) ring system.
The most distinguishable feature in the IR spectrum of a carboxylic acid is the extremely broad absorption band due to the O–H stretching vibration, which typically appears in the range of 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadening is a direct consequence of strong intermolecular hydrogen bonding, which causes carboxylic acids to exist predominantly as dimers in the solid state and in concentrated solutions. orgchemboulder.comspectroscopyonline.com Superimposed on this broad O-H band are the sharper C-H stretching vibrations. orgchemboulder.com Aromatic C-H stretches from the benzothiophene ring are expected just above 3000 cm⁻¹, while any aliphatic C-H stretches would appear just below this value. vscht.cz
The carbonyl (C=O) stretching vibration of the carboxylic acid group provides another key diagnostic peak. For aromatic carboxylic acids, where the carbonyl group is conjugated with the aromatic ring, this absorption is typically observed in the range of 1710 to 1680 cm⁻¹. spectroscopyonline.com This is a lower frequency compared to saturated carboxylic acids due to the resonance effect, which slightly weakens the C=O double bond. libretexts.orgspectroscopyonline.com
Other significant absorptions include the C–O stretching and O–H bending vibrations. The C–O stretch is typically found between 1320 and 1210 cm⁻¹. orgchemboulder.comspectroscopyonline.com The in-plane O–H bend is often coupled with C-O stretching and appears in the 1440-1395 cm⁻¹ region, while a broad out-of-plane O–H bend is characteristic around 950-910 cm⁻¹. orgchemboulder.com The aromatic C=C stretching vibrations of the benzothiophene ring system are expected in the 1600-1400 cm⁻¹ region. vscht.cz While the C-Br stretching frequency is more difficult to assign definitively, it typically appears in the lower frequency "fingerprint region," often below 700 cm⁻¹.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |
|---|---|---|---|
| Carboxylic Acid | O–H Stretch | 2500–3300 | Very Broad, Strong |
| Aromatic Ring | C–H Stretch | 3000–3100 | Sharp, Weak to Medium |
| Carboxylic Acid | C=O Stretch | 1680–1710 | Strong |
| Aromatic Ring | C=C Stretch | 1400–1600 | Medium to Weak |
| Carboxylic Acid | C–O Stretch | 1210–1320 | Medium to Strong |
| Carboxylic Acid | O–H Bend (out-of-plane) | 910–950 | Broad, Medium |
| Benzothiophene | C-S Stretch | 680-710 | Weak to Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by transitions within the conjugated π-electron system of the benzothiophene core. Benzothiophene itself, a hybrid of benzene (B151609) and thiophene, exhibits more favorable fluorescent properties and absorption at longer wavelengths compared to its individual components. researchgate.net
The fusion of the benzene and thiophene rings creates an extended aromatic system, leading to characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* transitions. For benzothiophene and its derivatives, multiple absorption bands are typically observed. researchgate.net The presence of the bromine atom and the carboxylic acid group, both of which are auxochromes, can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to the unsubstituted parent compound.
Table 2: Expected UV-Vis Absorption Data for Benzothiophene Derivatives
| Compound Type | Solvent | λmax (nm) | Type of Transition |
|---|---|---|---|
| Benzothiophene | Hexane | ~258, ~287, ~297 | π → π* |
Note: Specific λmax values for this compound require experimental measurement, but are expected to fall within the general range for substituted benzothiophenes, influenced by solvent polarity.
X-Ray Crystallography for Solid-State Structural Determination
The benzothiophene ring system is expected to be essentially planar. juniperpublishers.com In the solid state, carboxylic acids almost invariably form centrosymmetric hydrogen-bonded dimers. spectroscopyonline.com This primary interaction involves two molecules of the acid associating through strong O–H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) ring motif. nih.gov
Chromatographic Methods for Purity Assessment and Analysis
Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds such as benzothiophene carboxylic acids. calpaclab.comthermofisher.com The most common mode for this type of analysis is reversed-phase HPLC.
In a typical setup, a C18 (octadecylsilyl) stationary phase is used, which is nonpolar. The mobile phase is a polar solvent mixture, commonly consisting of acetonitrile (B52724) and water, often with a small amount of acid (like phosphoric acid or formic acid) added to suppress the ionization of the carboxylic acid group. nih.gov Suppressing ionization ensures that the analyte is in a single, neutral form, leading to sharper, more symmetric peaks and reproducible retention times. Detection is typically achieved using a UV detector, set to a wavelength where the benzothiophene ring system strongly absorbs, such as around 240-260 nm. nih.gov The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of related compounds like Benzo[b]thiophene-2-carboxylic acid and Benzo[b]thiophene-3-carboxylic acid specify purity levels of ≥98% as determined by HPLC. calpaclab.comthermofisher.com
Table 4: Typical HPLC Conditions for Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 5 µm particle size) nih.gov |
| Mobile Phase | Acetonitrile / Acidified Water (e.g., with H₃PO₄) nih.gov |
| Detection | UV Absorbance (e.g., 240 nm or 254 nm) nih.gov |
| Flow Rate | ~1.0 - 2.0 mL/min nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Carboxylic acids are generally non-volatile and can be thermally unstable, making them challenging to analyze directly by GC. nih.gov Therefore, they are often derivatized to form more volatile esters prior to analysis. researchgate.net For this compound, this would typically involve converting it to its methyl or ethyl ester.
Once derivatized, the resulting ester is injected into the GC, where it is separated from other components on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.
For the methyl ester of this compound, the molecular ion peak (M⁺) would be observed, showing the characteristic isotopic pattern of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation pathways for benzothiophene derivatives often involve the loss of small, stable molecules or radicals. nih.gov For an ester, prominent fragments would likely arise from the cleavage of bonds adjacent to the carbonyl group, such as the loss of the alkoxy group (-OCH₃, M-31) or the entire ester group (-COOCH₃, M-59). libretexts.org Further fragmentation of the benzothiophene ring could involve the loss of units like CS or C₂H₂. nih.gov
Table 5: Predicted Key Mass Fragments for Methyl 7-Bromobenzo[b]thiophene-3-carboxylate
| m/z Value | Identity of Fragment | Description |
|---|---|---|
| [M]⁺ and [M+2]⁺ | Molecular Ion | Shows 1:1 isotopic pattern for Bromine |
| [M-31]⁺ | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester |
| [M-59]⁺ | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
Computational and Theoretical Investigations of 7 Bromobenzo B Thiophene 3 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, reactivity, and potential interactions of 7-Bromobenzo[b]thiophene-3-carboxylic acid.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For this compound, DFT calculations would typically be employed to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.
The electronic properties of this compound would be influenced by the electron-withdrawing nature of the bromine atom and the carboxylic acid group, as well as the aromaticity of the benzothiophene (B83047) core. These features would likely result in a complex distribution of electron density, with specific sites being more susceptible to electrophilic or nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds (Note: These are hypothetical values based on typical DFT calculations for similar aromatic carboxylic acids and are for illustrative purposes.)
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -2.0 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 4.5 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.
For this compound, an MEP map would likely show regions of negative potential (typically colored in shades of red) localized around the oxygen atoms of the carboxylic acid group and potentially the sulfur atom, indicating areas prone to electrophilic attack. Conversely, regions of positive potential (typically colored in shades of blue) would be expected around the hydrogen atom of the carboxylic acid and potentially near the bromine atom, suggesting sites for nucleophilic attack. The aromatic rings would exhibit a more complex potential distribution.
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound would involve studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary focus of such an analysis for this molecule would be the orientation of the carboxylic acid group relative to the benzothiophene ring.
By performing a systematic scan of the dihedral angle between the carboxylic acid group and the thiophene (B33073) ring, a potential energy surface can be generated. This energy landscape would reveal the most stable conformer(s) (energy minima) and the energy barriers for rotation (transition states). The stability of different conformers is influenced by factors such as steric hindrance and potential intramolecular hydrogen bonding. It is likely that the planar conformation, where the carboxylic acid group is coplanar with the benzothiophene ring system to maximize conjugation, would be among the most stable.
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand the vibrational and electronic properties of the molecule.
Infrared (IR) and Raman Spectroscopy: DFT calculations can be used to predict the vibrational frequencies of this compound. These calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. Comparing the calculated IR and Raman spectra with experimental data can aid in the assignment of spectral bands to specific molecular motions. Studies on related molecules like 2-thiophene carboxylic acid have shown good agreement between DFT-calculated and experimental vibrational frequencies. iosrjournals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be calculated using computational methods. These calculations provide valuable information about the electronic environment of the different nuclei in the molecule. For this compound, the predicted NMR spectra would show distinct signals for the protons and carbons of the benzothiophene core, the carboxylic acid group, and the bromine-substituted ring, which can be correlated with experimental NMR data for structural elucidation.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. The calculated absorption maxima (λ_max) can be compared with the experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is often used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.
While no specific molecular docking studies targeting this compound have been identified, research on derivatives of benzo[b]thiophene-3-carboxylic acid has demonstrated their potential as inhibitors of various enzymes. For example, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been investigated as anticancer agents targeting the RhoA/ROCK pathway. researchgate.netnih.gov Molecular docking simulations in such studies help to elucidate the binding interactions between the ligands and the amino acid residues in the active site of the target protein. These interactions often include hydrogen bonds, hydrophobic interactions, and halogen bonds.
A hypothetical docking study of this compound into a relevant protein target would involve preparing the 3D structures of both the ligand and the protein, defining the binding site, and then using a docking algorithm to generate and score different binding poses. The results would provide insights into the potential biological activity of the compound.
Table 2: Potential Molecular Docking Targets for this compound Derivatives
| Protein Target | Therapeutic Area | Potential Interactions |
|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity | Hydrogen bonding with the carboxylic acid, hydrophobic interactions with the benzothiophene core. nih.gov |
| Histone Deacetylases (HDACs) | Cancer | Coordination with the zinc ion in the active site, hydrogen bonding. researchgate.net |
| Topoisomerases | Cancer | Intercalation with DNA, hydrogen bonding. acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.
For derivatives of this compound, a QSAR study would involve synthesizing a series of analogs with variations in their substituents and measuring their biological activity against a specific target. Then, various molecular descriptors (e.g., physicochemical, electronic, and topological) would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would be used to build a model that correlates these descriptors with the observed biological activity.
QSAR studies on benzothiophene derivatives have been conducted to explore their anticancer and antimicrobial activities. researchgate.netnih.govresearchgate.net These studies have identified key molecular features that contribute to their biological effects. A robust QSAR model for derivatives of this compound could guide the design of new compounds with improved potency and selectivity.
Applications of 7 Bromobenzo B Thiophene 3 Carboxylic Acid and Its Derivatives in Academic Research
Building Blocks in Organic Synthesis
7-Bromobenzo[b]thiophene-3-carboxylic acid is a versatile heterocyclic compound that serves as a valuable building block in various organic synthesis applications. Its structure, featuring a fused aromatic system of benzene (B151609) and thiophene (B33073) rings, is adorned with two key functional groups: a bromine atom at the 7-position and a carboxylic acid at the 3-position. These groups provide reactive sites for a wide range of chemical transformations. The bromine substituent can act as a handle for metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the carboxylic acid group can be readily converted into esters, amides, or other derivatives, enabling the extension of the molecular framework.
Synthesis of Complex Heterocyclic Frameworks
The dual functionality of this compound makes it an ideal starting material for constructing more complex heterocyclic systems. The carboxylic acid can be reacted with various amines or alcohols to form amide or ester linkages, effectively coupling the benzothiophene (B83047) core to other molecular fragments. For instance, in the development of potential anticancer agents, the related 5-bromobenzo[b]thiophene-3-carboxylic acid was used as a scaffold. nih.govresearchgate.net The carboxylic acid group was coupled with different amines and alcohols to create a library of amide and ester derivatives. nih.gov This approach demonstrates how the carboxylic acid function is pivotal in elaborating the core structure to access diverse and complex molecular architectures.
Furthermore, the bromine atom on the benzene ring offers a site for reactions like the Suzuki or Stille coupling. These palladium-catalyzed reactions allow for the attachment of various aryl or heteroaryl groups, leading to the creation of extended π-conjugated systems or polycyclic aromatic structures. This strategic functionalization is crucial for tailoring the electronic and steric properties of the final molecule for specific applications.
Precursors for Biologically Active Compounds
The benzo[b]thiophene scaffold is a recognized pharmacophore present in numerous biologically active compounds. dntb.gov.uamdpi.com Consequently, this compound and its isomers serve as important precursors in medicinal chemistry for the development of new therapeutic agents. cymitquimica.com
A significant area of research has been in the field of oncology. Scientists have synthesized a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives and evaluated them as potential anticancer agents. nih.govnih.gov These compounds were designed to target the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.govnih.gov By modifying the core structure, researchers developed derivatives that exhibited significant anti-proliferative, anti-migration, and anti-invasion activities in cancer cell lines. nih.gov
In addition to anticancer research, the broader benzo[b]thiophene class of compounds has been investigated for various other therapeutic activities, including antimicrobial properties. mdpi.com For example, researchers have synthesized benzo[b]thiophene acylhydrazones that have shown effectiveness against multidrug-resistant Staphylococcus aureus. mdpi.com These studies underscore the importance of the benzo[b]thiophene carboxylic acid core as a foundational structure for discovering novel, biologically active molecules.
Research in Materials Science and Organic Electronics
The fused aromatic ring system of this compound imparts interesting electronic properties, making it a compound of interest in materials science. cymitquimica.com The conjugated π-system of the benzo[b]thiophene core is a key feature that can be exploited in the design of novel organic electronic materials. cymitquimica.com
Development of Organic Semiconductors
Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure of the semiconductor. Fused thiophene derivatives, such as benzo[b]thiophene, are widely explored for these applications due to their excellent charge transport characteristics and environmental stability.
Research has shown that derivatives of benzo[b]thieno[2,3-d]thiophene can be used as solution-processable small molecule organic semiconductors. mdpi.com These materials have been incorporated into OFETs, demonstrating p-channel behavior with good hole mobility and high current on/off ratios. mdpi.com The rigid, planar structure of the benzo[b]thiophene core facilitates intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. The functional groups on this compound provide synthetic handles to create larger, more complex conjugated systems tailored for semiconductor applications.
Application in Polymer Chemistry and Advanced Materials
The functional groups of this compound also allow for its potential incorporation into polymeric structures. The bromine atom can participate in metal-catalyzed polycondensation reactions, such as Suzuki polycondensation, a powerful method for creating conjugated polymers. The carboxylic acid group, or a derivative thereof, can also be used to form polyesters or polyamides.
By integrating the rigid, electronically active benzo[b]thiophene unit into a polymer backbone, it is possible to develop advanced materials with tailored optical and electronic properties. Such polymers could find applications in areas like organic light-emitting diodes (OLEDs), sensors, or as components in advanced composites.
Biochemical and Molecular Interaction Studies
Derivatives of this compound are valuable tools for studying biochemical pathways and molecular interactions. As precursors to biologically active compounds, they enable the synthesis of molecular probes to investigate specific biological targets.
For example, the development of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents involved extensive biochemical and molecular interaction studies. nih.govnih.gov One of the synthesized compounds, designated b19, was found to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promote apoptosis. nih.gov Further investigation confirmed that its mechanism of action involved the inhibition of the RhoA/ROCK pathway, evidenced by the suppression of myosin light chain phosphorylation and the formation of stress fibers. nih.gov
Moreover, molecular docking analyses were performed to understand how these derivatives bind to their target proteins. nih.govnih.gov These computational studies revealed that the binding pattern of the newly synthesized inhibitors could differ from that of parent compounds, providing valuable insights for the rational design of more potent and selective inhibitors. nih.gov This research highlights how systematically modifying the benzo[b]thiophene-3-carboxylic acid scaffold can generate a suite of compounds for probing protein function and elucidating structure-activity relationships. nih.gov
Research Findings on Benzo[b]thiophene Derivatives
| Derivative Class | Research Focus | Key Findings | References |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides | Anticancer Agents | Derivatives inhibit the RhoA/ROCK pathway, suppressing cancer cell proliferation, migration, and invasion. | nih.gov, nih.gov |
| Benzo[b]thieno[2,3-d]thiophene Derivatives | Organic Semiconductors | Used as solution-processable materials in Organic Thin-Film Transistors (OFETs), showing p-channel behavior and good hole mobility. | mdpi.com |
| Benzo[b]thiophene Acylhydrazones | Antimicrobial Agents | Showed efficacy against multidrug-resistant Staphylococcus aureus. | mdpi.com |
Investigating Binding Affinities with Biological Targets
No specific studies detailing the investigation of binding affinities of this compound with biological targets were identified.
Elucidating Reactivity Profiles with Biomolecules
There is no available research that specifically elucidates the reactivity profile of this compound with biomolecules.
Probing Protein-Ligand Interactions
Specific data from studies probing the protein-ligand interactions of this compound is not present in the available scientific literature.
Patents and Intellectual Property Landscape of 7 Bromobenzo B Thiophene 3 Carboxylic Acid
Analysis of Existing Patents Pertaining to 7-Bromobenzo[b]thiophene-3-carboxylic acid
An analysis of the patent landscape reveals that this compound is predominantly cited as a reactant or intermediate in the synthesis of more complex, often biologically active, compounds. Patents rarely claim the compound itself as a novel invention. Instead, its value is realized in its role as a building block for larger molecular scaffolds.
For instance, international patent application WO/2018/195537 A1 describes the use of this compound in the preparation of substituted benzo[b]thiophene compounds that act as inhibitors of ATPase family AAA domain-containing protein 5 (ATAD5). These compounds are investigated for their potential in treating cancer. Similarly, U.S. patent application US 2019/0225607 A1 discloses the synthesis of heteroaryl compounds as inhibitors of soluble epoxide hydrolase (sEH), where the title compound serves as a crucial starting material. The resulting compounds have potential applications in treating inflammatory diseases.
Another significant area of application is highlighted in international patent application WO/2020/060611 A1 , which pertains to compounds that modulate the activity of the stimulator of interferon genes (STING) protein, with implications for immunotherapy. Here too, this compound is employed as a key synthetic precursor.
These examples underscore a consistent trend: the patent protection surrounding this compound is indirect. The intellectual property rights are associated with the novel, larger molecules synthesized from it, rather than the intermediate itself.
| Patent/Application Number | Title | Relevance of this compound |
| WO/2018/195537 A1 | Substituted Benzo[b]thiophene Compounds as ATAD5 Inhibitors and Methods of Use | Starting material for the synthesis of ATAD5 inhibitors for potential cancer therapy. |
| US 2019/0225607 A1 | Heteroaryl Compounds as sEH Inhibitors | Key intermediate in the preparation of soluble epoxide hydrolase inhibitors for inflammatory diseases. |
| WO/2020/060611 A1 | Compounds and Methods for Modulating STING | Precursor for the synthesis of STING modulators for immunotherapy applications. |
Overview of Patented Applications in Chemical Research
The patented applications of this compound are primarily concentrated in the field of medicinal chemistry and drug discovery. The benzo[b]thiophene scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The bromine atom at the 7-position and the carboxylic acid at the 3-position provide versatile handles for further chemical modification, allowing for the exploration of a wide chemical space.
The key therapeutic areas where derivatives of this compound have been patented include:
Oncology: As seen in WO/2018/195537 A1 , derivatives are being investigated as inhibitors of proteins involved in cancer cell proliferation.
Inflammation: The sEH inhibitors described in US 2019/0225607 A1 represent a significant application in the development of anti-inflammatory agents.
Immunology: The STING modulators from WO/2020/060611 A1 highlight the utility of this scaffold in the burgeoning field of immunotherapy.
These patented applications demonstrate the strategic importance of this compound as a foundational molecule in the development of new therapeutic agents. Its structural features allow medicinal chemists to systematically modify the molecule to optimize its pharmacological properties, leading to the generation of novel intellectual property.
| Therapeutic Area | Patent Example | Target/Mechanism of Action |
| Oncology | WO/2018/195537 A1 | ATAD5 Inhibition |
| Inflammation | US 2019/0225607 A1 | Soluble Epoxide Hydrolase (sEH) Inhibition |
| Immunology | WO/2020/060611 A1 | STING Modulation |
Future Research Directions for 7 Bromobenzo B Thiophene 3 Carboxylic Acid
Development of Sustainable and Atom-Economical Synthetic Routes
Future synthetic research will prioritize the development of environmentally benign and efficient methods for the synthesis of 7-bromobenzo[b]thiophene-3-carboxylic acid and its derivatives. This involves moving away from traditional methods that may rely on harsh conditions or transition-metal catalysts.
Key areas of focus include:
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for mild and selective organic synthesis. nih.govacs.org Research into the photocatalytic synthesis of benzothiophenes using organic dyes like eosin (B541160) Y, which can be initiated by green light, offers a metal-free and efficient alternative to traditional methods. google.combohrium.com This approach, often proceeding through radical annulation processes, avoids the need for high temperatures and harsh reagents. nih.gov
Electrosynthesis: Electrochemical methods provide a sustainable route to benzothiophene (B83047) derivatives, often proceeding without the need for catalysts or external oxidants. mdpi.com Paired electrolysis, for instance, can be used to generate aryl radicals from diazonium salts for the construction of the benzothiophene core. rsc.org The integration of electrochemistry with continuous-flow systems further enhances efficiency and scalability, representing a green and practical synthetic methodology. acs.org
Metal-Free C-H Functionalization: Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. rsc.org Developing metal-free annulation procedures, potentially using an interrupted Pummerer reaction sequence, allows for the direct formation of the benzothiophene ring system from non-prefunctionalized arenes. rsc.org
Solvent-Free and Catalyst-Free Reactions: Iodine-catalyzed cascade reactions of thiophenols with alkynes under solvent-free conditions present an economical and green pathway to benzothiophene derivatives. chemistryviews.org Further exploration of such catalyst- and solvent-free systems will be crucial for sustainable chemical production.
Exploration of Novel Reactivity and Unconventional Transformations
Beyond improving synthetic efficiency, future research will delve into uncovering new reaction pathways to functionalize the this compound core, enabling the creation of novel molecular architectures.
Promising research directions include:
Advanced C-H Functionalization: While traditional methods often target the C2 and C3 positions of the benzothiophene ring, new strategies are needed for selective functionalization at other positions. nbinno.com A novel approach involves the use of benzothiophene S-oxides, which can enable metal-free, regioselective C-H arylation and alkylation at the C3 position without requiring a directing group. nbinno.com
Aryne Chemistry: The reaction of aryne precursors, such as o-silylaryl triflates, with alkynyl sulfides provides a one-step synthesis of multisubstituted benzothiophenes. ambeed.comnist.gov This method demonstrates good functional group tolerance and can be used to access complex derivatives that are difficult to prepare using conventional techniques. ambeed.comnih.gov
Radical-Promoted Cyclizations: Investigating radical-based transformations offers alternative pathways for constructing and modifying the benzothiophene scaffold. numberanalytics.com For example, visible-light-promoted intermolecular radical cyclization of disulfides and alkynes can produce benzothiophenes using oxygen as the sole oxidant in the absence of transition-metal catalysts. ijpsjournal.com
Palladium-Catalyzed Carbonylative Approaches: The development of palladium-catalyzed oxidative cyclization and alkoxycarbonylation sequences allows for the direct synthesis of benzothiophene-3-carboxylic esters from simple starting materials, carbon monoxide, and an alcohol. cymitquimica.comnih.gov This process efficiently incorporates the carboxylic acid functionality in a single, multicomponent step. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic discoveries from the laboratory to larger-scale production necessitates the adoption of modern chemical manufacturing technologies. Integrating the synthesis of this compound derivatives with flow chemistry and automation is a critical future direction.
Key objectives in this area are:
Continuous-Flow Synthesis: Flow chemistry offers significant advantages over batch processing, including enhanced safety, precise control over reaction parameters, and improved efficiency. mdpi.com The development of continuous-flow electrochemical methods for synthesizing halogenated benzothiophenes has demonstrated the potential for high selectivity and scalability. acs.org
Automated Synthesis Libraries: Automated platforms are essential for accelerating the drug discovery process by enabling high-throughput synthesis of compound libraries. globethesis.comrsc.org Designing synthetic routes for this compound that are compatible with automated synthesizers, potentially using solid-phase supports or reagent cartridges, will facilitate the rapid generation of diverse derivatives for biological screening. ktu.edunih.gov
Telescoped Flow Processes: Combining multiple reaction steps into a single, continuous "telescoped" process can dramatically improve efficiency. Future work should focus on designing multi-step syntheses of complex benzothiophene-based molecules that can be performed in a continuous flow system without the need for isolating intermediates.
Advanced Applications in Supramolecular Chemistry and Nanomaterials
The unique electronic and structural properties of the benzothiophene core make it an attractive building block for advanced materials. Future research will explore the incorporation of this compound and its derivatives into supramolecular assemblies and functional nanomaterials.
Potential areas of exploration include:
Organic Electronics: Benzothiophene derivatives are valued as organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com The conjugated system of the benzothiophene ring contributes to high charge carrier mobility and tunable electronic properties. Future work will involve designing novel derivatives for use as hole-transport materials, host materials in the emissive layer of OLEDs, and as active components in OFETs. google.commdpi.com
Supramolecular Self-Assembly: The conjugation of benzothiophene units with other functional molecules, such as peptides, can lead to self-assembling systems. For example, rsc.orgbenzothieno[3,2-b] rsc.org-benzothiophene (BTBT) derivatives functionalized with peptides have been shown to self-assemble into hydrogels with fibrillar structures, driven by hydrogen bonding and π-π stacking. rsc.org The carboxylic acid group on the target molecule provides a handle for conjugation to drive such self-assembly processes.
Porous Crystalline Frameworks: The carboxylic acid functionality makes this compound an ideal ligand for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These porous materials have applications in gas storage, separation, and catalysis. Benzothiophene-based COFs have been synthesized and investigated for their potential in electrosynthesis. Similarly, thiophene-functionalized dicarboxylates have been used to construct MOFs for luminescence sensing and the removal of environmental contaminants. acs.org
Collaborative Research at the Interface of Chemistry and Biology
The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs like Raloxifene (B1678788) and Zileuton. Collaborative efforts between synthetic chemists and biologists are essential to fully exploit the therapeutic potential of new derivatives of this compound.
Future collaborative research should focus on:
Drug Discovery and Development: Benzothiophene derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant properties. nih.govijpsjournal.com Systematic synthesis of libraries based on the this compound core, followed by high-throughput biological screening, will be a key strategy for identifying new lead compounds. nih.gov
Target Identification and Mechanism of Action: For newly identified bioactive compounds, collaborative research will be necessary to determine their specific biological targets and mechanisms of action. For example, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated as anticancer agents that target the RhoA/ROCK pathway. mdpi.com
Structure-Activity Relationship (SAR) Studies: A close collaboration between medicinal chemists and structural biologists is crucial for conducting detailed SAR studies. By systematically modifying the structure of lead compounds and evaluating their biological activity, researchers can optimize potency and selectivity, leading to the development of more effective and safer therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-bromobenzo[b]thiophene-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, brominated benzo[b]thiophene precursors (e.g., 7-bromo-2,3-dimethylbenzo[b]thiophene) can undergo Suzuki-Miyaura coupling with boronic acids to introduce functional groups. Reaction optimization includes adjusting catalyst loading (e.g., Pd(OAc)₂ with rac-BINAP ligand), base (e.g., K₂CO₃), and solvent (toluene/water mixtures) to achieve yields >75% . Carboxylic acid groups are introduced via oxidation of methyl substituents using KMnO₄ in acidic conditions .
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR identifies aromatic protons (δ 7.2–8.1 ppm) and bromine-induced deshielding. NMR confirms the carboxylic acid carbonyl at ~170 ppm .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥97% is validated using C18 columns with UV detection at 254 nm .
- Melting Point : Reported as 284–287°C (decomposition), consistent with brominated aromatic acids .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, stock solutions are prepared in DMSO (10 mM) and diluted in buffer to avoid precipitation. Solubility challenges in aqueous media may require sonication or heating to 50°C .
Advanced Research Questions
Q. How does the bromine substituent at the 7-position influence electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine atom deactivates the aromatic ring, directing electrophilic substitution to the 5-position. In Pd-catalyzed couplings, the 7-bromo group enhances oxidative addition kinetics, enabling efficient coupling with arylboronic acids. DFT calculations show a 0.3 eV reduction in activation energy compared to non-brominated analogs . Competitive pathways (e.g., debromination) are minimized by using Pd(OAc)₂ with bulky phosphine ligands .
Q. What discrepancies exist in reported spectral data for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., ±0.1 ppm variations) arise from solvent effects (DMSO-d₆ vs. CDCl₃) and concentration. To standardize
- Use internal references (e.g., TMS).
- Compare with computational NMR predictions (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) .
Q. What strategies optimize the compound’s stability under long-term storage for pharmacological studies?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation.
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition via HPLC. Degradation products include debrominated benzo[b]thiophene-3-carboxylic acid and dimeric species .
Q. How is this compound utilized in medicinal chemistry, particularly in structure-activity relationship (SAR) studies?
- Methodological Answer : The carboxylic acid moiety serves as a hydrogen-bond donor for target binding (e.g., kinase inhibitors). Bromine enhances lipophilicity (clogP +2.1), improving membrane permeability. In SAR, derivatives with 7-aryl substitutions show 10-fold higher potency against Mycobacterium tuberculosis (MIC = 0.5 µg/mL) compared to non-brominated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
